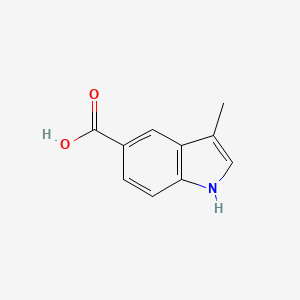

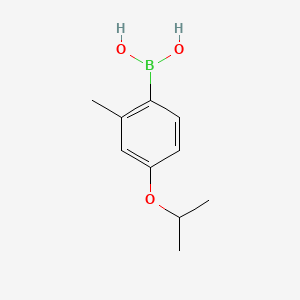

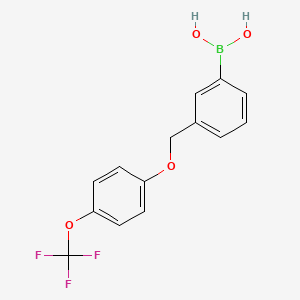

4-Isopropoxy-2-methylphenylboronic acid

Descripción general

Descripción

4-Isopropoxy-2-methylphenylboronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and organic synthesis. This compound is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

4-Isopropoxy-2-methylphenylboronic acid is instrumental in synthetic chemistry, particularly in the synthesis of complex molecules and the development of catalytic processes. For example, it plays a key role in the synthesis of 4-arylcoumarins through Cu-catalyzed hydroarylation with arylboronic acids, offering a route to biologically active compounds (Yoshihiko Yamamoto & N. Kirai, 2008). Additionally, alkylboronic acids, including isopropyl derivatives, have been identified as highly active catalysts for dehydrative amide condensation, surpassing arylboronic acids in catalytic activities (Risa Yamashita et al., 2013).

Material Science

In material science, derivatives of 4-Isopropoxy-2-methylphenylboronic acid contribute to the development of innovative materials. One example is the creation of nanocomposites, such as Ag/zeolite nanocomposites, for catalytic applications including the oxidative hydroxylation of phenylboronic acids (Arezo Hatamifard et al., 2016). Another application involves poly(4-vinylphenylboronic acid) functionalized materials for electrochemical sensing, demonstrating the versatility of boronic acid derivatives in creating responsive and selective sensors (Hui Mao et al., 2017).

Biochemistry and Biomedical Applications

4-Isopropoxy-2-methylphenylboronic acid derivatives show promise in biochemistry, particularly in the development of sensors and drug delivery systems. Their unique ability to form reversible covalent bonds with diols makes them ideal for the selective capture and release of biomolecules, such as glycoproteins, under physiological conditions (Qi Yang et al., 2017). Additionally, novel self-assembled nanoparticles utilizing boronic acid groups have been developed for improving the nasal adsorption of insulin, highlighting the potential of boronic acid derivatives in enhancing drug delivery efficiency (Cui Cheng et al., 2012).

Propiedades

IUPAC Name |

(2-methyl-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)14-9-4-5-10(11(12)13)8(3)6-9/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBXBUNQDNBWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584713 | |

| Record name | {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-2-methylphenylboronic acid | |

CAS RN |

871126-21-5 | |

| Record name | {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)